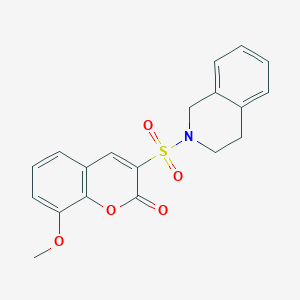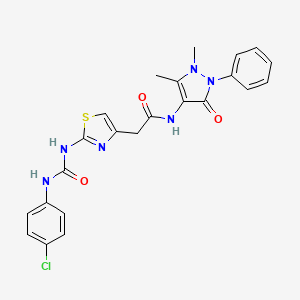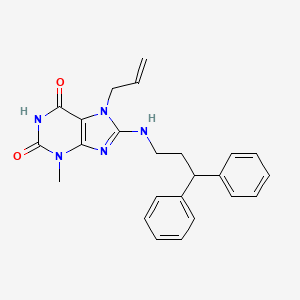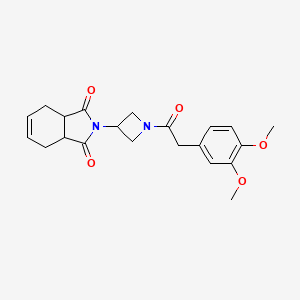
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to "3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one" involves innovative methods that offer wide substrate scope, functional group tolerance, and excellent regioselectivity. A notable method includes a base-promoted sequential [4 + 2]- and [1 + 2]-annulation process involving 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts, leading to methylene cyclopropane fused dihydroquinolines or chromenes (Lu, Zhang, & Miao, 2020). Another synthesis route employs a ZnCl2-promoted three-component reaction, generating chromeno[2,3-c]dihydroisoquinoline derivatives through consecutive Micheal addition and intramolecular Friedel-Crafts alkylation (Zhou, Gan, Li, & Wang, 2023).
Molecular Structure Analysis
The molecular structure of these compounds often requires confirmation through advanced techniques such as X-ray diffraction studies. Such studies have elucidated the precise arrangement of atoms within the chromeno[2,3-c]dihydroisoquinoline derivatives, providing insights into their three-dimensional conformations and contributing to a deeper understanding of their chemical behavior and reactivity (Zhou, Gan, Li, & Wang, 2023).
Scientific Research Applications
Green Synthesis Methods
A study by Kumar et al. (2015) highlights a green, catalyst-free, solvent-free synthesis approach for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes sustainability by using microwave irradiation, eliminating the need for solvents and catalysts, and avoiding complex purification processes. Such advancements are pivotal for eco-friendly chemical synthesis, underscoring the importance of sustainable practices in producing complex organic molecules (Kumar et al., 2015).
Anticancer Potential
Research conducted by Redda et al. (2010) explores the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The study delves into the structural modification of the tetrahydroisoquinoline moiety to assess its cytotoxicity against various cancer cell lines. This research underscores the compound's relevance in the search for novel anticancer drugs, highlighting the therapeutic potential of derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one (Redda et al., 2010).
Antimicrobial Activity
Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives and evaluated their antimicrobial properties. The study demonstrates the compound's effectiveness against various microbial strains, pointing to its potential use in developing new antimicrobial agents. Such research is crucial in the fight against antibiotic-resistant bacteria, showcasing the compound's application in medicinal chemistry (Ansari & Khan, 2017).
Photoluminescence Properties
Wang et al. (2012) investigated the synthesis and photoluminescence properties of 8-hydroxyquinoline Schiff base derivatives and their metal complexes. This research provides insights into the compound's application in materials science, particularly in the development of new photoluminescent materials for optical and electronic devices (Wang et al., 2012).
Advanced Organic Synthesis Techniques
Lu et al. (2020) developed a base-promoted sequential annulation process to synthesize methylene cyclopropane fused dihydroquinolines or chromenes. This innovative synthesis technique expands the toolkit for creating structurally complex and functionally diverse organic molecules, demonstrating the compound's role in advancing organic synthesis methodologies (Lu et al., 2020).
Future Directions
The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the biological activity exhibited by other isoquinoline derivatives . Further studies could focus on the synthesis of this compound, determination of its physical and chemical properties, and exploration of its potential biological activities.
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-16-8-4-7-14-11-17(19(21)25-18(14)16)26(22,23)20-10-9-13-5-2-3-6-15(13)12-20/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCAWJOIXHCXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)


![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)
![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)



![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)